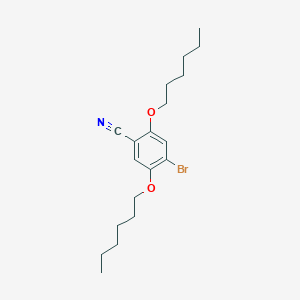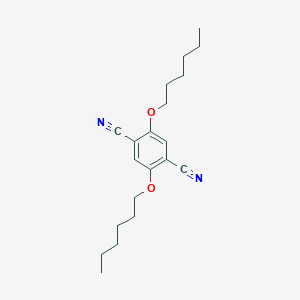
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a benzothiazole derivative that has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the inhibition of the activity of several enzymes, including protein kinases, histone acetyltransferases, and other enzymes involved in various cellular processes. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to their substrates.
Biochemical and Physiological Effects:
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have several biochemical and physiological effects. For example, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the growth and survival of cancer cells by inhibiting the activity of AKT. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of PAK4. In addition, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the expression of several genes involved in cancer progression by inhibiting the activity of p300.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its specificity for certain enzymes, such as AKT and PAK4. This specificity allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its potential toxicity to cells. Researchers must carefully monitor the concentration of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide used in experiments to avoid cell death.
Orientations Futures
There are several future directions for the use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in scientific research. For example, researchers could investigate the effects of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide on other enzymes involved in various cellular processes. In addition, researchers could investigate the potential use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in combination with other inhibitors or chemotherapeutic agents to enhance its therapeutic effects. Finally, researchers could investigate the potential use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in animal models to further understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the reaction of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide with ethylene glycol. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is a white solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell growth and survival. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to inhibit the activity of PAK4, which is involved in the regulation of cell migration and invasion. In addition, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase, p300, which is involved in the regulation of gene expression.
Propriétés
Formule moléculaire |
C13H10N4OS |
|---|---|
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
2-amino-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c14-11-8(4-3-7-15-11)12(18)17-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H2,14,15)(H,16,17,18) |
Clé InChI |
WERKVBGYXJYQHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)